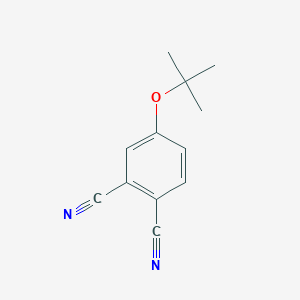
4-tert-Butoxybenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butoxybenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2 It is characterized by a benzene ring substituted with a tert-butoxy group and two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxybenzene-1,2-dicarbonitrile typically involves the reaction of 4-tert-butylbenzene with suitable nitrile sources under specific conditions. One common method involves the use of para-chlorophenol and isobutene as starting materials, with a catalyst such as brimstone acid and an assistant like triethyl ammonia chloride. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethyl benzene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for higher yield and purity, with careful control of reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butoxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Bromination: The benzylic C-H bonds can be brominated using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Bromination: NBS in the presence of trace amounts of HBr.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Substituted benzene derivatives.
Bromination: Benzylic bromides.
Scientific Research Applications
4-tert-Butoxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butoxybenzene-1,2-dicarbonitrile involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
4-tert-Butoxybenzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group, but without the cyano groups.
4-tert-Butylbenzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
Uniqueness
The presence of both tert-butoxy and cyano groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications in various fields
Properties
CAS No. |
106144-19-8 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 |
InChI Key |
XXEYKQNKBBPYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















